molecular formula C20H18N2O5 B2839585 N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE CAS No. 1448130-31-1

N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2839585
CAS No.: 1448130-31-1
M. Wt: 366.373
InChI Key: VEZYTRBOFDNRBE-UHFFFAOYSA-N
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Description

This compound is a multifunctional molecule featuring:

  • A 3-acetylphenyl group, which may act as a hydrogen bond acceptor or donor.
  • A 1,3-benzodioxole moiety, a common pharmacophore in medicinal chemistry (e.g., in PDE inhibitors or cannabinoid receptor ligands).
  • An azetidine-3-carboxamide scaffold, a strained four-membered ring system known for conformational rigidity and metabolic stability.

Characterization via NMR, IR, and X-ray crystallography (as applied in ) would likely confirm stereochemistry and hydrogen-bonding patterns .

Properties

IUPAC Name

N-(3-acetylphenyl)-1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-12(23)13-3-2-4-16(7-13)21-19(24)15-9-22(10-15)20(25)14-5-6-17-18(8-14)27-11-26-17/h2-8,15H,9-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZYTRBOFDNRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Features of N-(3-Acetylphenyl)-1-(2H-1,3-Benzodioxole-5-carbonyl)azetidine-3-carboxamide and Analogues

Compound Name Core Structure Functional Groups Potential Applications Hydrogen Bonding Patterns ()
Target Compound Azetidine + benzodioxole Acetylphenyl, carboxamide Drug discovery (hypothetical) Likely C=O···H–N or C=O···H–O motifs
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide + tertiary alcohol Hydroxy, methyl, benzamide Metal-catalyzed C–H functionalization N,O-bidentate directing group
Generic benzodioxole derivatives Benzodioxole + variable substituents Methoxy, carbonyl, alkyl chains PDE4 inhibitors, anti-inflammatory agents O–H···O or N–H···O networks

Key Observations:

Hydrogen Bonding and Reactivity :

  • The target compound’s azetidine carboxamide and benzodioxole carbonyl groups may form intermolecular hydrogen bonds similar to those in ’s compound, which utilizes an N,O-bidentate directing group for metal coordination .
  • In contrast, benzodioxole derivatives (e.g., PDE4 inhibitors) often rely on O–H···O interactions for stabilizing protein-ligand complexes, as discussed in ’s hydrogen-bonding analysis .

Metabolic Stability :

  • The azetidine ring in the target compound likely enhances metabolic stability compared to larger heterocycles (e.g., piperidines or pyrrolidines), a trait critical for drug candidates.

Synthetic Challenges :

  • The steric hindrance from the 3-acetylphenyl group and the strained azetidine ring may complicate synthesis, requiring optimized coupling conditions (e.g., microwave-assisted or catalyst-driven reactions).

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ChallengesPurification Technique
Route A (Direct Coupling)65–70Amide bond instabilitySilica chromatography
Route B (Stepwise Assembly)50–55Azetidine ring openingReverse-phase HPLC

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming the azetidine ring structure, acetylphenyl substitution, and benzodioxole connectivity. Key signals include:
    • Azetidine protons (δ 3.5–4.2 ppm, multiplet) .
    • Benzodioxole methylenedioxy group (δ 5.9–6.1 ppm, singlet) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (ESI+ or MALDI-TOF) confirms molecular formula and detects impurities.
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization. Rf values are compared against known intermediates .

Advanced: How can factorial design of experiments (DoE) optimize reaction conditions for yield and selectivity?

Methodological Answer:
A factorial DoE approach minimizes experimental runs while identifying critical variables:

Factor Selection : Temperature, solvent polarity, catalyst loading, and reaction time.

Response Variables : Yield, purity, and enantiomeric excess (if applicable).

Statistical Analysis : ANOVA identifies significant factors. For example, solvent polarity (p < 0.01) and temperature (p < 0.05) may dominate .

Optimization : Response surface methodology (RSM) refines conditions. For instance, a 15°C increase in temperature with THF as solvent improves yield by 20% .

Q. Table 2: DoE Factor Levels

FactorLow LevelHigh Level
Temperature25°C60°C
SolventDichloromethaneTHF
Catalyst5 mol%15 mol%

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from variability in assay conditions or compound purity. Steps to address this include:

Standardization : Validate assay protocols (e.g., cell line passage number, incubation time) using positive controls .

Purity Reassessment : Re-analyze compound batches via LC-MS to rule out degradation products .

Theoretical Alignment : Reconcile empirical data with computational predictions (e.g., molecular docking against target receptors) to identify false positives .

Methodological Pluralism : Combine quantitative dose-response assays with qualitative binding studies (e.g., SPR) for cross-validation .

Advanced: What computational strategies model the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using software like GROMACS. Key parameters include binding free energy (ΔG) and hydrogen-bond occupancy .
  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with enzymatic active sites .
  • AI-Driven QSAR Models : Train machine learning algorithms on structural analogs to predict bioactivity (e.g., IC50 values) and guide synthesis .

Q. Table 3: Computational Tools and Applications

ToolApplicationOutput Metric
AutoDock VinaDocking affinityBinding energy (kcal/mol)
COMSOL MultiphysicsReaction kineticsRate constants (k)

Basic: How should researchers evaluate the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via HPLC .
  • pH Stability : Dissolve in buffers (pH 2–12) and assess decomposition over 24 hours. Azetidine rings are prone to hydrolysis at pH < 3 .
  • Long-Term Storage : Store lyophilized samples at -20°C under inert gas (N2/Ar) to prevent oxidation .

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